2-tert-butyl-3-formyl-1H-indole-5-carbonitrile
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Overview
Description
2-tert-butyl-3-formyl-1H-indole-5-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted by the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound’s action could result in a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-tert-butyl-3-formyl-1H-indole-5-carbonitrile is a reactant for the synthesis of tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators . It also plays a role in the enantioselective preparation of antifungal agents . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-3-formyl-1H-indole-5-carbonitrile involves multiple steps, starting from commercially available starting materials. One common method involves the reaction of 2-tert-butylindole with formylating agents under controlled conditions to introduce the formyl group at the 3-position. The nitrile group can be introduced using cyanation reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-3-formyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: 2-tert-butyl-3-carboxy-1H-indole-5-carbonitrile.
Reduction: 2-tert-butyl-3-formyl-1H-indole-5-amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-tert-butyl-3-formyl-1H-indole-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-3-formyl-1H-indole-5-amine: Similar structure but with an amine group instead of a nitrile group.
2-tert-butyl-3-carboxy-1H-indole-5-carbonitrile: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness
2-tert-butyl-3-formyl-1H-indole-5-carbonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-tert-butyl-3-formyl-1H-indole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-14(2,3)13-11(8-17)10-6-9(7-15)4-5-12(10)16-13/h4-6,8,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZOXFHLCWXFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)C#N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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